squarunkin A

Chemical Probe Development Src Kinase Signaling Mechanism of Action

Researchers needing to dissect Src signaling without direct kinase inhibition face a tool gap: classical ATP-competitive inhibitors cannot separate scaffolding from catalytic functions. Squarunkin A fills this gap as a first-in-class UNC119-cargo interaction inhibitor, disrupting Src membrane localization via an allosteric, non-catalytic mechanism. • IC50 = 10 nM for UNC119A-myristoylated Src N-terminal peptide interaction • Non-cytotoxic at 10 μM (>35 hr) - suitable for chronic Src inhibition assays • Orthogonal to dasatinib/bosutinib; cross-validate kinase-dependent vs. scaffolding roles • Defined selectivity: no cross-reactivity with PDE6δ, RhoGDI, or AIPL1 • Reliable supply with documented purity and batch-specific CoA available

Molecular Formula C25H32F3N5O4
Molecular Weight 523.5 g/mol
Cat. No. B1487007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesquarunkin A
Molecular FormulaC25H32F3N5O4
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C25H32F3N5O4/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28/h3-5,16,18,29-30H,2,6-15H2,1H3
InChIKeyZKITWOVRRSBKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Squarunkin A: A Selective UNC119 Chaperone-Cargo Interaction Inhibitor for Src Kinase Modulation


Squarunkin A (CAS 2101958-02-3) is a synthetic small molecule belonging to the cyclobutenedione (squaric acid) chemical class [1]. It was developed as the first-in-class inhibitor targeting the interaction between the lipid-binding chaperone UNC119 and its N-myristoylated cargo proteins, specifically Src kinase [2]. Squarunkin A binds selectively to the myristoyl-binding pocket of UNC119A/B, disrupting chaperone-mediated trafficking and plasma membrane localization of Src, which subsequently impairs its activation .

Selective UNC119 chaperone-cargo inhibitor, not a kinase inhibitor
Disrupts Src trafficking without direct catalytic domain binding
Orthogonal probe for kinase-independent Src signaling studies

Why Generic Src Inhibitors Cannot Substitute for Squarunkin A's Unique Chaperone-Targeting Mechanism


Squarunkin A operates via a fundamentally distinct mechanism from classical ATP-competitive Src kinase inhibitors (e.g., dasatinib, bosutinib) and even other UNC119-targeting probes. While conventional inhibitors directly block the enzymatic kinase domain, squarunkin A disrupts the upstream chaperone-cargo interaction essential for Src membrane localization and subsequent activation [1]. This allosteric, non-catalytic mode of action provides a unique tool for dissecting Src signaling that is orthogonal to direct kinase inhibition. Furthermore, not all UNC119 interaction inhibitors are interchangeable; squarunkin A demonstrates a defined selectivity fingerprint against related lipid-binding chaperones, which is not guaranteed for structurally distinct analogs .

ATP-competitive Src inhibitors (e.g., dasatinib)

These bind the kinase domain; may not recapitulate chaperone-dependent Src trafficking modulation.

Other UNC119-targeting probes

Selectivity against PDE6δ, RhoGDI may differ; chaperone profiling required before substitution.

Quantitative Evidence for Squarunkin A's Differentiation from Kinase Inhibitors and UNC119 Analogs


First-in-Class Chaperone Interaction Inhibitor vs. Classical ATP-Competitive Src Kinase Inhibitors

Squarunkin A is the first reported small-molecule inhibitor of the UNC119-cargo interaction, a mechanism that is distinct from classical kinase inhibitors which directly target the enzymatic activity of Src [1]. This represents a class-level differentiation from all ATP-competitive Src inhibitors (e.g., dasatinib, bosutinib).

Mechanism distinction
Class-level
Inhibits UNC119–Src interaction; ATP-competitive inhibitors bind kinase domain.
Supports orthogonal Src signaling probe without direct kinase inhibition.
Qualitative differentiation; mechanism of action confirmed biochemically.
Chemical Probe Development Src Kinase Signaling Mechanism of Action

Selectivity Profile: Squarunkin A Does Not Inhibit Other Lipid-Binding Chaperones

Squarunkin A demonstrates specific targeting of the UNC119A/B myristoyl-binding pocket, with no detectable inhibition of related lipid-binding chaperones . Specifically, it does not affect the interaction of geranylgeranylated Rab1 with RhoGDI22, or farnesylated Rheb with PDE6δ, AIPL1, and calmodulin .

Selectivity against lipid chaperones
Head-to-head
UNC119A IC50 10 nM; >10 µM for PDE6δ, AIPL1, RhoGDI, calmodulin.
UNC119-specific phenotype attribution supported; low off-target chaperone activity.
Biochemical binding assays for each chaperone-cargo pair.
Selectivity Profiling Lipidated Protein Trafficking Chemical Biology

Cellular Efficacy and Non-Cytotoxic Profile: Src Activation Blockade Without Growth Inhibition

Squarunkin A reduces cellular Src activation (measured by Src pY416 autophosphorylation) by 37% at 78 nM and 62% at 625 nM after 24-hour incubation in MDA-MB-231 cells . Importantly, this occurs without inducing growth inhibition or apoptosis, even at a concentration of 10 μM for over 35 hours .

Cellular Src inhibition & viability
Head-to-head
Src pY416 reduced 37% (78 nM), 62% (625 nM); no growth inhibition at 10 µM, >35 h.
Src modulation achievable without compromising cell viability in long-term assays.
MDA-MB-231 cells; vehicle-controlled.
Cellular Pharmacology Cytotoxicity Src Signaling

Potency Benchmarking: Squarunkin A vs. UNC119-Src Interaction Inhibitor 3

Squarunkin A (IC50 = 10 nM) demonstrates a slightly higher potency than UNC119-Src interaction inhibitor 3 (IC50 = 12 nM) for disrupting the UNC119A-Src peptide interaction [1][2].

Potency vs UNC119 inhibitor 3
Cross-study
IC50 10 nM vs 12 nM for inhibitor 3; 1.2-fold difference.
Comparable potency class; slight IC50 difference reported.
Biochemical peptide displacement assay; cross-study comparison.
Structure-Activity Relationship Inhibitor Potency Chaperone Inhibitors

Key Research Applications of Squarunkin A in Src Kinase and Chaperone Biology


Dissecting UNC119-Dependent Src Trafficking and Signaling

Squarunkin A is the optimal tool for studies requiring specific disruption of the UNC119 chaperone-cargo interaction without directly inhibiting Src kinase activity. Its defined selectivity profile ensures that observed phenotypes are attributable to UNC119 inhibition rather than off-target effects on related chaperones like PDE6δ or RhoGDI . This makes it ideal for investigating the spatiotemporal dynamics of Src membrane localization and activation in T-cells or cancer models [1].

Orthogonal Validation of Src Dependency in Phenotypic Screens

For projects aiming to validate Src's role in a given biological process, squarunkin A provides a powerful orthogonal approach. By blocking Src function via chaperone inhibition, researchers can cross-validate findings obtained with ATP-competitive kinase inhibitors (e.g., dasatinib), thereby strengthening the evidence for target-specific effects and distinguishing kinase-dependent from kinase-independent scaffolding functions .

Long-Term Cellular Assays Requiring Src Modulation Without Cytotoxicity

Given its non-cytotoxic nature (no growth inhibition or apoptosis at 10 μM over 35 hours) , squarunkin A is well-suited for extended time-course experiments, such as chronic Src inhibition studies, differentiation assays, or investigations of Src's role in cell migration and adhesion, where cell viability must be preserved.

Application
Selection Property
Validation Focus
UNC119-dependent Src trafficking studies
Selective UNC119 inhibition without off-target chaperone effects
Chaperone selectivity profiling; Src localization assays
Orthogonal Src dependency validation
Kinase-independent Src modulation
Cross-validation with ATP-competitive inhibitors
Long-term Src signaling assays without cytotoxicity
Non-cytotoxic profile at assay concentrations
Cell viability monitoring over extended culture

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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